3-{4-[(4-Chlorophenyl)amino]piperidin-1-yl}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with a chlorinated aniline group, a piperidine ring, and a hexyloxyphenyl group. Its unique structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the piperidine and hexyloxyphenyl groups. The chlorinated aniline group is then attached through nucleophilic substitution reactions. Common reagents used in these steps include aniline derivatives, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Scientific Research Applications
3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE, particularly in the piperidine ring structure.
Phenylpyrrole Compounds: Other phenylpyrrole compounds also exhibit similar chemical properties and applications.
Uniqueness
The uniqueness of 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C27H34ClN3O3 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
3-[4-(4-chloroanilino)piperidin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H34ClN3O3/c1-2-3-4-5-18-34-24-12-10-23(11-13-24)31-26(32)19-25(27(31)33)30-16-14-22(15-17-30)29-21-8-6-20(28)7-9-21/h6-13,22,25,29H,2-5,14-19H2,1H3 |
InChI Key |
VVESZKCTNSMUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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